Dinaciclib, also known by its development code SCH 727965 or MK-7965, is a synthetically derived small molecule. [] It is classified as a pan-CDK inhibitor due to its ability to potently inhibit CDK1, CDK2, CDK5, and CDK9. [] These kinases play critical roles in cell cycle progression, transcription, and DNA damage repair. [] In scientific research, Dinaciclib serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly those related to cancer development and progression. []
The synthesis of dinaciclib involves several chemical reactions that create its complex structure. While specific proprietary methods may not be disclosed in public literature, general synthetic pathways typically include:
Technical details regarding specific reagents, catalysts, and conditions used in these reactions are often proprietary or found in specialized chemical literature.
The molecular structure of dinaciclib can be described as follows:
The crystal structure of dinaciclib in complex with cyclin-dependent kinase 2 has been resolved at a resolution of 1.7 Å, revealing intricate binding interactions within the ATP binding site .
Key structural features include:
Dinaciclib undergoes various chemical reactions during its synthesis and biological interactions:
Dinaciclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, dinaciclib prevents their activation, leading to:
Pharmacokinetic studies have shown that dinaciclib has a maximum observed plasma concentration (C_max) reached within a specific time frame (T_max), with a terminal phase half-life (t_½) indicative of its duration of action .
Some relevant physical properties include:
Key chemical properties include:
These properties suggest dinaciclib's ability to penetrate biological membranes while also being soluble enough for systemic circulation .
Dinaciclib has been investigated primarily in clinical trials for its efficacy against various cancers, particularly hematological malignancies such as:
Its role as a cyclin-dependent kinase inhibitor positions it as a promising candidate in cancer therapy strategies aimed at disrupting abnormal cell proliferation pathways . Additionally, ongoing research explores its potential interactions with bromodomain-containing proteins, suggesting broader implications in cancer biology beyond just kinase inhibition .
CDKs orchestrate the complex sequence of events governing cell cycle progression through four tightly regulated phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis). The sequential activation of specific CDK-cyclin complexes acts as the engine driving these transitions:
Beyond cell cycle regulation, a subset of CDKs (notably CDK7, CDK8, CDK9, CDK12, CDK13) plays pivotal roles in transcriptional control. CDK7, part of the TFIIH complex, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II) to initiate transcription. CDK9, as the catalytic core of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Pol II CTD and negative elongation factors, enabling productive transcriptional elongation. CDK12/13 regulate the expression of DNA damage response genes, including those involved in homologous recombination [3] [5]. CDK5, though primarily associated with neuronal function, influences cell migration, angiogenesis, and DNA repair pathways in cancer contexts [1] [5] [8].
The frequent dysregulation of CDK pathways is a hallmark of human malignancies. Mechanisms include:
This pervasive dysregulation establishes CDKs as compelling therapeutic targets. Inhibition strategies aim to halt cell cycle progression, disrupt oncogenic transcription, and ultimately induce cancer cell death.
Table 1: Key CDKs Targeted in Cancer Therapy
CDK | Primary Function | Partner Cyclin(s) | Consequence of Dysregulation in Cancer | Therapeutic Inhibition Goal |
---|---|---|---|---|
CDK1 | G2/M Transition, Mitosis | A, B | Genomic instability, uncontrolled proliferation | Cell cycle arrest (G2/M), mitotic catastrophe |
CDK2 | G1/S Transition, S Phase | E, A | Rb hyperphosphorylation, uncontrolled G1/S transition, replication stress | Cell cycle arrest (G1/S, S), apoptosis |
CDK4/6 | Early G1 Progression | D | Dysregulated G1 progression, Rb inactivation | Cell cycle arrest (G1) |
CDK5 | Migration, DNA repair (BER) | p35, p39 | Enhanced repair, metastasis | Sensitization to DNA damage, reduced invasion |
CDK7 | Transcription Initiation | H, MAT1 | Global transcriptional dysregulation | Downregulation of oncogenic transcripts |
CDK9 | Transcription Elongation | T1, T2a, K | Sustained expression of short-lived oncoproteins (e.g., MCL1) | Rapid downregulation of survival proteins |
CDK12/13 | DNA Damage Response Transcription | K | Genomic instability, impaired HR repair | Synthetic lethality with DNA damaging agents |
Table 2: CDK Dysregulation in Selected Cancers (Evidence from Search Results)
Cancer Type | Dysregulated CDK(s) | Molecular Alteration/Effect | Citation |
---|---|---|---|
Cholangiocarcinoma (CCA) | CDK2, CDK5, CDK9 | mRNA overexpression (TCGA); Copy number gain (CDK2: 22.8%, CDK5: 14.3%, CDK9: 5.7%) | [8] |
CDK4, CDK6 | mRNA overexpression (TCGA); Copy number gain (CDK4: 25.7%, CDK6: 14.7%) | [8] | |
Head & Neck SCC (OSCC/HNSCC) | CDK1, CDK2, Cyclins (A,B,D,E) | Significant mRNA upregulation in tumors vs. normal; Enrichment in G1/S & G2/M pathways (GSEA) | [6] |
Ovarian Cancer (OC) | CDK7, CDK9, CDK12 | High expression associated with poor prognosis; Key for transcription of survival/repair genes | [4] |
Acute Myeloid Leukemia (AML) | CDK5, CDK6, CDK9 | Drives proliferation, survival, BETi resistance via Wnt/β-catenin | [5] |
Dinaciclib (SCH 727965, MK-7965) was discovered through rigorous medicinal chemistry efforts focused on developing potent and selective CDK inhibitors with improved pharmacokinetic and pharmacodynamic properties compared to early, less selective agents like flavopiridol. It belongs to the chemical class of pyrazolo[1,5-a]pyrimidines [3] [8].
Biochemical Selectivity and Mechanism:Dinaciclib is characterized as a multi-targeted CDK inhibitor with potent activity primarily against CDK2, CDK5, CDK1, and CDK9, exhibiting 50% inhibitory concentrations (IC50) in the low nanomolar range:
It also inhibits CDK6 (IC50 ≈ 6 nM) and CDK12 at higher concentrations, but has significantly less activity against CDK4 and CDK7 [3] [5]. This profile distinguishes it from selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) and positions it as a transcriptional and cell cycle CDK inhibitor. Its mechanism involves competitive inhibition at the ATP-binding site of the target CDKs.
Structural Features:The core structure of dinaciclib is a pyrazolo[1,5-a]pyrimidine scaffold. Key structural elements contributing to its high potency and selectivity include:
This specific arrangement allows dinaciclib to achieve its nanomolar potency against its primary targets while exhibiting reduced off-target effects compared to broader kinase inhibitors, although it does inhibit GSK3β (implicated in Wnt signaling modulation) [5].
Cellular and Molecular Consequences of Inhibition:
Table 3: Dinaciclib's Primary CDK Targets and Cellular Consequences
Target CDK | IC50 (nM) | Primary Cellular Function Affected | Key Downstream Effects | Validated Biomarkers of Inhibition |
---|---|---|---|---|
CDK2 | ~1 | G1/S transition, S-phase progression | Rb hyperphosphorylation blocked; S-phase reduction; Replication stress | ↓ p-Rb (Ser807/811); ↓ Cyclin A/E; ↓ BrdU incorporation |
CDK5 | ~1 | Migration, DNA repair (BER) | Reduced invasion; Sensitization to cisplatin/DNA damage | ↓ p-CRMP2; ↓ Ape1; ↑ DNA damage markers (γH2AX) |
CDK9 | ~4 | Transcriptional elongation | ↓ RNA Pol II pSer2; ↓ MCL-1, BCL-2, BCL-XL, MYC mRNA/protein; Rapid apoptosis induction | ↓ p-RNA Pol II (Ser2); ↓ MCL-1/BCL-2/BCL-XL protein; ↑ Caspase 3/7 |
CDK1 | ~3 | G2/M transition, Mitosis | G2/M arrest; Mitotic catastrophe; ↓ Phosphorylation of mitotic substrates | ↑ Cyclin B1 (accumulation); ↓ pHistone H3 (Ser10); Abnormal mitotic figures |
CDK12/13 | >10 | DDR gene transcription | ↓ BRCA1, FANCI, FANCD2 expression; Genomic instability; PARPi sensitization | ↓ DDR gene mRNA; ↑ DNA damage markers |
The landscape of CDK inhibitors has evolved significantly, moving from broad-spectrum first-generation agents to highly selective second- and third-generation compounds. Dinaciclib occupies a unique niche within this pharmacopeia.
Classification by Target Spectrum:1. Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib):- Mechanism: Specifically inhibit CDK4 and CDK6, preventing phosphorylation of Rb and blocking G1/S transition. Requires functional Rb.- Approved Indications: Hormone receptor-positive (HR+), HER2-negative metastatic breast cancer (in combination with endocrine therapy).- Limitations: Primarily cytostatic; effectiveness limited to specific cancer types dependent on the CDK4/6-cyclin D-Rb axis. Tumors with Rb loss or cyclin E overexpression are intrinsically resistant [8]. Preclinically, palbociclib showed minimal effects on cell viability or apoptosis in cholangiocarcinoma (CCA) cells and patient-derived xenograft cells (PDXC), despite CDK4/6/cyclin D overexpression or amplification, suggesting alternative pathways drive proliferation [8].
Key Differentiators of Dinaciclib:
Table 4: Positioning Dinaciclib within the CDK Inhibitor Landscape
Feature | Selective CDK4/6i (e.g., Palbociclib) | Transcriptional CDKi (e.g., CDK9i) | Dinaciclib | 1st Gen Pan-CDKi (e.g., Flavopiridol) |
---|---|---|---|---|
Primary Targets | CDK4, CDK6 | CDK7, CDK9, CDK12/13 | CDK2, CDK5, CDK9, CDK1 | Broad CDKs (1,2,4,6,7,9) |
Main Mechanism | G1 Arrest (Cytostatic) | Transcriptional shutdown (Cytotoxic) | G1/S & G2/M Arrest + Transcriptional shutdown (Cytotoxic) | Pan-Cell Cycle & Transcriptional Arrest |
Key Strength | Efficacy in HR+ Breast Ca; Tolerability | Rapid apoptosis via MCL-1 downregulation | Potency; Activity in CDK4/6i-resistant & liquid tumors; Dual mechanism | Broad activity |
Key Limitation | Rb dependence; Primarily cytostatic | Narrow therapeutic index? | Hematologic toxicity (mechanism-based) | Narrow therapeutic index; Toxicity |
Resistance Mechanisms | Rb loss, Cyclin E gain, CDK2 activation | ? Wnt activation, MCL1 stabilization | Likely target alterations/compensation | Multifactorial |
Synergy Focus | Endocrine therapy | BCL2 inhibitors, BH3 mimetics | Chemo (Gem/Cisplatin), BETi, PARPi? | Chemotherapy |
Example Preclinical Efficacy In | Breast Ca, Liposarcoma | AML, Lymphoma | CCA, OC, AML, HNSCC, Testicular Ca, Myeloma | CLL, Various |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7